molecular formula C18H17N3O2S B6057699 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide

Cat. No. B6057699
M. Wt: 339.4 g/mol
InChI Key: YKVZHUDOXYCJDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide, also known as Epetraborole, is a novel antibiotic compound that has shown promising results in treating bacterial infections.

Mechanism of Action

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide works by inhibiting the bacterial enzyme leucyl-tRNA synthetase, which is essential for protein synthesis in bacteria. This inhibition leads to the accumulation of uncharged tRNAs, which triggers the bacterial stress response and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as an antibiotic. In preclinical studies, it has been shown to have good tissue distribution and to be effective in treating systemic infections.

Advantages and Limitations for Lab Experiments

One advantage of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide is its low potential for developing resistance, which makes it a promising candidate for the treatment of bacterial infections. However, one limitation is that it has only been tested in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials.

Future Directions

There are several potential future directions for research on 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide. One area of interest is the development of combination therapies that include 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide and other antibiotics, which could help to improve its efficacy against a broader range of bacterial infections. Another area of interest is the development of topical formulations of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide for the treatment of skin infections. Finally, further research is needed to determine the safety and efficacy of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide in human clinical trials, which could pave the way for its approval as a new antibiotic therapy.

Synthesis Methods

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide is synthesized through a multi-step process that involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride. This intermediate is then reacted with 4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinethiol to form the final product, 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide.

Scientific Research Applications

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide has been extensively studied for its antibacterial properties. It has shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as some Gram-negative bacteria, including Haemophilus influenzae and Moraxella catarrhalis. 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-2-naphthylacetamide has also been shown to have a low potential for developing resistance, making it a promising candidate for the treatment of bacterial infections.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-2-14-10-16(22)21-18(20-14)24-11-17(23)19-15-8-7-12-5-3-4-6-13(12)9-15/h3-10H,2,11H2,1H3,(H,19,23)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKVZHUDOXYCJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-2-ylacetamide

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